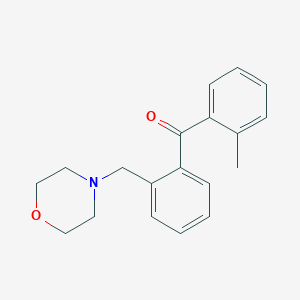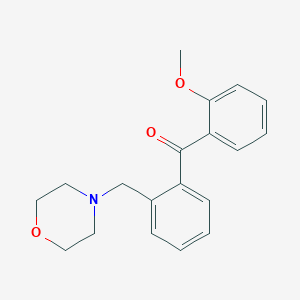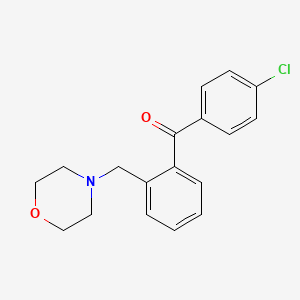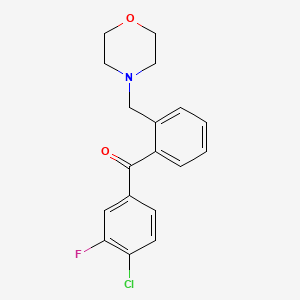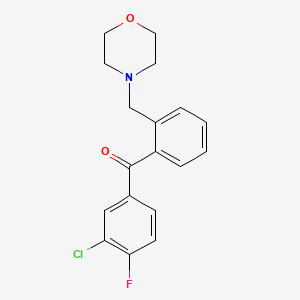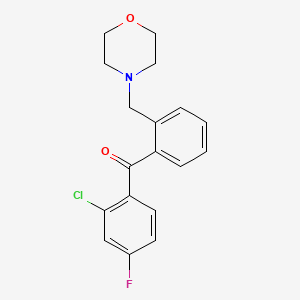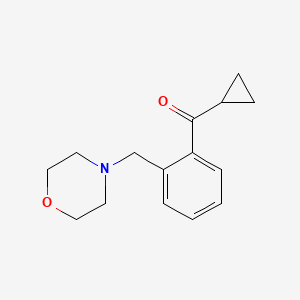
2-(Azetidinomethyl)phenyl cyclohexyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidinomethyl)phenyl cyclohexyl ketone, also known as 2-AMPCK, is a cyclic ketone compound that has a wide range of applications in scientific research. It is a useful tool for biochemists and physiologists as it can be used to study the biochemical and physiological effects of various substances.
Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(Azetidinomethyl)phenyl cyclohexyl ketone
1. Therapeutic Applications in Muscle Wasting Diseases This compound, also known as ACP-105, is being explored for its potential to treat muscle wasting caused by diseases such as cancer, heart failure, and chronic obstructive pulmonary disease (COPD). Its ability to selectively modulate androgen receptors makes it a promising candidate for preserving muscle mass in patients suffering from these conditions .
Osteoporosis Treatment: SARMs like ACP-105 are being evaluated for their ability to strengthen bones and improve bone density. This is particularly beneficial for patients with osteoporosis, where the risk of fractures is increased due to weakened bones .
Hormonal Imbalance Correction: The selective action of this compound on androgen receptors could help in correcting hormonal imbalances without the side effects typically associated with traditional hormone replacement therapies .
Alternative to Anabolic Steroids: Due to its selective nature, ACP-105 offers a safer alternative to anabolic steroids, minimizing unwanted side effects such as liver toxicity and hormonal disruptions commonly associated with steroid use .
Breast Cancer Treatment: Research has shown that SARMs can be effective in the treatment of breast cancer by differentially binding to androgen receptors, which may inhibit the growth of cancer cells .
Male Reproductive Endocrinology: The discovery of SARMs like ACP-105 has provided a new approach to androgen therapy, potentially transforming the field of male reproductive endocrinology by offering targeted treatments with fewer side effects .
Androgen Therapy Design: The development of SARMs allows for the design of molecules that are not only orally active but also target specific tissues to elicit desired activities for various indications benefiting from androgen therapy .
Research Tool in Endocrinology: As a research tool, ACP-105 can help scientists study the effects of selective androgen receptor modulation in different tissues, leading to a better understanding of hormonal actions and interactions within the body .
Propiedades
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNDPSHPXNMOCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643736 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidinomethyl)phenyl cyclohexyl ketone | |
CAS RN |
898755-50-5 |
Source


|
| Record name | [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-5-[3-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1327228.png)
![Ethyl 6-oxo-6-[3-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1327229.png)
